Imidodiphosphoric acid

Overview

Description

Synthesis Analysis

The synthesis of imidodiphosphoric acid derivatives often involves the strategic functionalization of imidazole rings with phosphoric acid groups. This process allows for the creation of highly enantioselective catalysts that can be employed in asymmetric synthesis. For example, the synthesis of chiral imidodiphosphoric acids has been demonstrated to be highly effective in catalyzing the [4+2] cycloadditions of β,γ-unsaturated α-ketoesters and 3-vinylindoles, yielding poly-substituted 3,4-dihydro-2H-pyrans with excellent diastereoselectivities and enantioselectivities (Guan et al., 2019).

Molecular Structure Analysis

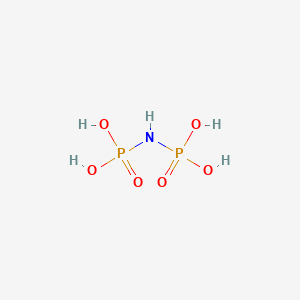

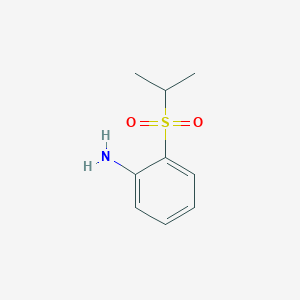

The molecular structure of imidodiphosphoric acids is characterized by the presence of two phosphoric acid groups attached to an imidazole ring. This unique structure imparts a high level of reactivity and selectivity, making these acids potent catalysts for asymmetric synthesis. The structure also facilitates the formation of double hydrogen bonds with substrates, which is crucial for the high enantioselectivity observed in many reactions catalyzed by these compounds.

Chemical Reactions and Properties

Imidodiphosphoric acids exhibit remarkable catalytic properties in a variety of chemical reactions. They have been successfully used in enantioselective additions, cycloadditions, and Friedel-Crafts reactions, among others. For instance, they catalyze the highly enantioselective synthesis of 1,1,1-triarylethanes through nucleophilic addition of pyrrole and indoles to 3-vinylindoles, showcasing their ability to influence the stereochemical outcome of reactions (Guan et al., 2019).

Scientific Research Applications

Catalyzing Ring-Opening Polymerization : Imidodiphosphoric acid is used as a bifunctional catalyst for the controlled ring-opening polymerization of δ-valerolactone and ε-caprolactone, producing polymers with controlled molecular weight and narrow polydispersities (Kan, Jin, Xiao-jiang, Chen, Wu, Ouyang, Guo, & Li, 2013).

Catalyzing Enantioselective Additions : Chiral imidodiphosphoric acids efficiently catalyze the enantioselective addition of pyrrole and indoles to 3-vinylindoles. This process leads to the synthesis of optically active 1,1,1-triarylethanes with quaternary stereocenters (Guan et al., 2019).

Enantioselective α-Chlorination : Chiral imidodiphosphoric acids are used to catalyze enantioselective α-chlorination of β-keto esters and amides, yielding optically active products with high enantioselectivities and excellent yields (Guan, An, Liu, Zhang, Gao, Zhou, Zhang, & Zhang, 2018).

Aza-Friedel-Crafts Reactions : H₈-BINOL chiral this compound catalyzes highly enantioselective aza-Friedel-Crafts reactions between pyrroles and enamides/imines, allowing for low catalyst loadings and gram-scale production (Wu, Zhuo, Sha, Fan, An, Jiang, & Zhang, 2015).

Extraction of Alkaline Earth Metals : Imidophosphorus reagents, including this compound, can effectively extract alkaline earth metals like Ca, Ba, and Sr from liquids, suggesting potential applications in liquid extraction and separation processes (Sladek, Navratil, & Herrmann, 1999).

Catalytic Asymmetric Oxa-Pictet-Spengler Reaction : Nitrated confined this compound catalysts enable a highly enantioselective catalytic oxa-Pictet-Spengler reaction, producing high yields and excellent enantioselectivities (Das, Liu, Zheng, Alachraf, Thiel, De, & List, 2016).

Synthesizing Poly-Substituted 3,4-Dihydro-2 H-pyrans : this compound-catalyzed hetero-Diels-Alder reaction is effective in synthesizing optically active 3,4-dihydro-2 H-pyran derivatives with excellent yields, diastereoselectivity, and enantioselectivity (Guan, Liu, An, Zhang, & Zhang, 2019).

Mechanism of Action

Target of Action

Imidodiphosphoric acid primarily targets the process of polymerization and aza-Friedel–Crafts reactions . It acts as a catalyst in these reactions, facilitating the transformation of certain compounds into polymers or enabling the reaction between pyrroles and enamides/imines .

Mode of Action

this compound interacts with its targets by catalyzing their reactions. For instance, it catalyzes the ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL) with benzyl alcohol (BnOH) as the initiator . Similarly, it catalyzes the highly enantioselective aza-Friedel–Crafts reactions between pyrroles and enamides/imines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of δ-valerolactone and ε-caprolactone . The compound facilitates the conversion of these monomers into their respective polymers, poly (δ-valerolactone) (PVL) and poly (ε-caprolactone) (PCL) . In addition, it influences the aza-Friedel–Crafts reactions between pyrroles and enamides/imines .

Result of Action

The action of this compound results in the formation of polymers and the facilitation of aza-Friedel–Crafts reactions . In the case of polymerization, it enables the conversion of δ-VL and ε-CL into PVL and PCL, respectively . For aza-Friedel–Crafts reactions, it allows for the highly enantioselective reaction between pyrroles and enamides/imines .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the ring-opening polymerization it catalyzes occurs in toluene at room temperature

Future Directions

Imidodiphosphoric acids have outperformed their parent catalysts in a variety of systems . They have been used in the development of a highly enantioselective catalytic oxa-Pictet–Spengler reaction . Future research may focus on exploring other potential applications of these acids in chemical synthesis .

properties

IUPAC Name |

(phosphonoamino)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5NO6P2/c2-8(3,4)1-9(5,6)7/h(H5,1,2,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSOPFGGKKDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27590-04-1 (Parent), 26039-10-1 (tetra-hydrochloride salt) | |

| Record name | Tetrasodium imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodiphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00181989 | |

| Record name | Imidodiphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26039-10-1, 27590-04-1 | |

| Record name | Tetrasodium imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodiphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodiphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)

![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)

![(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B44656.png)